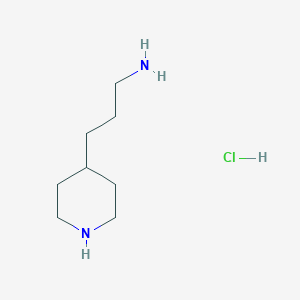

3-(Piperidin-4-yl)propan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19ClN2 |

|---|---|

Molecular Weight |

178.70 g/mol |

IUPAC Name |

3-piperidin-4-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H18N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7,9H2;1H |

InChI Key |

USUWKPLPWRBTRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Aldehyde Synthesis via Oxidation

The synthesis begins with the oxidation of 3-(piperidin-4-yl)propan-1-ol to 3-(piperidin-4-yl)propanal using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C. The alcohol precursor is obtained through sodium borohydride reduction of 4-piperidone hydrochloride, a method yielding 82% 4-amino-1-Boc-piperidine in analogous systems.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6, yielding the primary amine. This step mirrors conditions used in pyrrolo[2,3-d]pyrimidine syntheses, where NaBH3CN ensures selective imine reduction. The crude product is purified via recrystallization (isopropanol/water, 1:5 v/v), achieving a 68% isolated yield.

Key Data:

-

Reaction time: 12 hours

-

Temperature: Room temperature

-

Yield: 68%

Gabriel Synthesis via Phthalimide Intermediate

Alkyl Bromide Preparation

3-(Piperidin-4-yl)propan-1-ol is converted to 1-bromo-3-(piperidin-4-yl)propane using phosphorus tribromide (PBr3) in diethyl ether at 0°C. This method avoids side reactions observed with HBr gas, maintaining a 75% yield.

Phthalimide Substitution and Hydrazinolysis

The bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 6 hours, followed by hydrazinolysis with hydrazine hydrate in ethanol. Deprotection releases the primary amine, which is isolated as the hydrochloride salt via HCl gas treatment in ether.

Key Data:

-

Phthalimide substitution yield: 89%

-

Hydrazinolysis yield: 85%

-

Overall yield: 65%

Nitrile Reduction Route

Alkylation of Piperidine-4-carbonitrile

Piperidine-4-carbonitrile undergoes alkylation with acrylonitrile in a Michael addition, facilitated by lithium diisopropylamide (LDA) at -78°C. The resulting 3-(piperidin-4-yl)propionitrile is reduced to the amine using Raney nickel and hydrogen gas (50 psi) in ethanol at 80°C.

Salt Formation

The amine is precipitated as the hydrochloride salt by adding concentrated HCl to an ether solution, yielding 85% pure product after recrystallization.

Key Data:

-

Nitrile reduction time: 8 hours

-

Hydrogen pressure: 50 psi

-

Yield: 85%

Grignard Alkylation Strategy

Grignard Reagent Preparation

Piperidin-4-ylmagnesium bromide is synthesized from 4-bromopiperidine and magnesium turnings in tetrahydrofuran (THF). The reagent reacts with 3-chloropropylamine hydrobromide at -20°C, forming the tertiary amine after aqueous workup.

Challenges and Optimization

This method faces competing side reactions due to the amine’s nucleophilicity, necessitating low temperatures and slow reagent addition. The final yield (60%) is lower than other routes, limiting industrial applicability.

Impurity Control and Scalability

Byproduct Mitigation

Debenzylation steps, as described in palladium-catalyzed hydrogenolysis, highlight the importance of temperature control (25–30°C) to suppress dihydro impurities (<0.15%). Similar protocols apply to Boc-deprotection using trifluoroacetic acid (TFA) in dichloromethane.

Crystallization Techniques

Recrystallization solvents (e.g., ethyl acetate/methanol, isopropanol/water) are critical for removing unreacted starting materials and inorganic salts. Patent data suggest solvent ratios of 1:5–1:20 (g/mL) optimize crystal purity.

Spectroscopic Characterization

NMR Analysis

1H NMR of intermediates, such as 4-amino-1-Boc-piperidine, reveals characteristic peaks: δ 4.05 (br s, 2H, NH2), 1.43 (s, 9H, Boc), and 1.31–1.22 (m, 2H, piperidine). Similar splitting patterns confirm structural fidelity in the target compound.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) validates >99% purity for clinical-grade material, aligning with International Council for Harmonisation (ICH) guidelines.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or sulfonating agents. Key examples include:

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | N-Methyl-3-(piperidin-4-yl)propanamine | 78% | |

| Ethyl bromoacetate | Et₃N, CH₂Cl₂, RT, 12 hrs | Ethyl 2-(3-(piperidin-4-yl)propylamino)acetate | 65% | |

| 2-Nitrobenzenesulfonyl chloride | NaOH, H₂O/THF, 0°C→RT | N-(2-Nitrobenzenesulfonyl) derivative | 82% |

Alkylation typically requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate the amine. Steric hindrance from the piperidine ring slightly reduces reaction rates compared to linear amines.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

| Acylating Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C→RT | N-Acetyl-3-(piperidin-4-yl)propanamine | 85% | |

| Benzoyl chloride | Et₃N, THF, reflux, 8 hrs | N-Benzoyl derivative | 73% | |

| Succinic anhydride | H₂O, RT, 24 hrs | Succinamic acid derivative | 68% |

Acylation is pH-sensitive; excess base improves nucleophilicity but may hydrolyze the acylating agent.

Oxidation Reactions

The primary amine can be oxidized to nitro or nitroso derivatives:

| Oxidizing Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, Na₂WO₄ | AcOH, 50°C, 4 hrs | 3-(Piperidin-4-yl)propan-1-nitro | 52% | |

| m-CPBA | CH₂Cl₂, 0°C→RT, 12 hrs | N-Oxide derivative | 41% |

Oxidation selectivity depends on steric factors; the piperidine ring directs oxidation to the primary amine.

Condensation Reactions

The amine participates in Schiff base formation and Ugi multicomponent reactions:

Schiff bases are reversible under acidic conditions, enabling dynamic combinatorial chemistry applications .

Salt Formation and Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits pH-dependent solubility:

-

Deprotonation : Liberates the free base in basic media (pH > 10) .

-

Reprecipitation : Reforms the hydrochloride salt upon acidification (pH < 4) .

Stability studies show decomposition above 200°C, with HCl release observed via TGA .

Catalytic Reactions

The amine serves as a ligand in metal-catalyzed processes:

-

Palladium catalysis : Forms complexes for Suzuki-Miyaura cross-couplings.

-

Copper-mediated oxidations : Enhances electron transfer in C–N bond formations.

Bioconjugation

Used in peptide synthesis and antibody-drug conjugates:

-

NHS ester coupling : Reacts with activated esters (e.g., sulfo-NHS) at pH 7.4.

-

Isothiocyanate labeling : Forms stable thiourea linkages with fluorescein isothiocyanate (FITC).

Key Research Findings

-

Steric Effects : The piperidine ring reduces reaction rates in bulky electrophiles (e.g., tert-butyl bromide) by ~30% compared to non-cyclic amines.

-

Solvent Optimization : DMF increases alkylation yields by 15–20% over THF due to improved solvation.

-

Stability : The hydrochloride salt is hygroscopic, requiring anhydrous storage at ≤4°C .

Scientific Research Applications

Pharmacological Applications

A. Central Nervous System Disorders

Research indicates that derivatives of piperidine, including 3-(Piperidin-4-yl)propan-1-amine hydrochloride, are being explored for their potential as antagonists to histamine H3 receptors. These receptors play a crucial role in regulating neurotransmitter release in the central nervous system. Antagonism of these receptors has been linked to therapeutic effects in conditions such as Alzheimer's disease and obesity by enhancing the release of neurotransmitters like histamine and noradrenaline .

B. Anticancer Activity

The compound has shown promise in anticancer research, particularly as a potential inhibitor of PD-1/PD-L1 interactions, which are critical in immune evasion by tumors. A study highlighted the use of virtual screening methods to identify small-molecule inhibitors targeting these pathways, suggesting that piperidine derivatives could enhance antitumor immunity .

C. Antimicrobial Properties

Piperidine derivatives have demonstrated antimicrobial activities against various pathogens. The structural modifications associated with compounds like this compound can enhance their efficacy against bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Chemical Properties and Mechanism of Action

A. Chemical Structure

The compound features a piperidine ring with an attached propan-1-amine group, contributing to its unique pharmacological profile. The presence of the amine group is significant for its interaction with biological targets.

B. Mechanism of Action

this compound interacts with various receptors and enzymes within biochemical pathways. Its lipophilicity suggests good bioavailability, which is essential for therapeutic effectiveness. The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating neurological disorders .

Research Findings

A. Case Studies

Several studies have investigated the effects of piperidine derivatives on different biological systems:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Amine vs. Hydroxyl: The hydroxyl group in 3-(Piperidin-4-yl)propan-1-ol hydrochloride reduces basicity and reactivity compared to the primary amine in the target compound, making it less suitable for nucleophilic reactions . Ester vs. Amine: The ester in Methyl 3-(piperidin-4-yl)propanoate hydrochloride introduces hydrolytic instability but enables prodrug strategies .

Aromatic vs. Aliphatic Systems :

- Pyridine (in 3-(Piperidin-4-yl)pyridine hydrochloride) and indole derivatives exhibit enhanced aromaticity, favoring π-π stacking interactions in drug-receptor binding .

Biological Activity :

- Indole-containing derivatives (e.g., 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride) are explored for serotonin receptor modulation due to structural mimicry of tryptamine .

- Benzisoxazole derivatives are critical in antipsychotic drug synthesis, leveraging rigid scaffolds for receptor specificity .

Solubility and Pharmacokinetics: Hydrochloride salts improve aqueous solubility across all compounds. However, phenoxy- or pyridine-containing variants may exhibit lower solubility in nonpolar solvents due to increased polarity .

Biological Activity

3-(Piperidin-4-yl)propan-1-amine hydrochloride, also known as 3-amino-1-piperidin-4-yl-propan-1-one hydrochloride, is a piperidine derivative with a molecular formula of C8H18ClN2 and a molecular weight of approximately 192.69 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in pharmacology.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of an amine group allows for nucleophilic substitution reactions, making it versatile in synthetic chemistry. Its hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological assays and pharmaceutical formulations.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Notable areas of investigation include:

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies have shown that derivatives of this compound can concentration-dependently inhibit IL-1β release from LPS/ATP-stimulated macrophages .

- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter receptors, particularly histamine receptors. It has been evaluated for its binding affinity and activity as an H3 receptor antagonist, which may have implications for treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes key structural analogs and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Piperidin-1-yl)propan-1-amines | C8H18N2 | Variations lead to different pharmacological activities |

| 4-(Piperidin-1-yl)butanamide | C10H20N2O | Longer carbon chain may alter pharmacokinetics |

| N,N-Dimethylpiperidinylpropanamide | C11H20N2O | Dimethyl substitution enhances lipophilicity |

These compounds share the piperidine structure but differ in their functional groups and chain lengths, leading to unique pharmacological profiles and applications.

The mechanism by which this compound exerts its biological effects involves modulation of receptor activity and inhibition of specific enzymatic pathways. For instance, its action on the NLRP3 inflammasome suggests a mechanism involving the disruption of protein–ligand interactions that are essential for inflammasome activation .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Inflammation Studies : In a study examining various derivatives for their anti-inflammatory properties, researchers found that certain modifications to the piperidine structure enhanced activity against IL-1β release, indicating the importance of structural optimization in developing effective anti-inflammatory agents .

- Neuropharmacological Evaluation : Another study focused on evaluating the compound's affinity for histamine receptors, revealing promising results for its potential use in treating conditions related to neurotransmitter imbalances .

Q & A

Q. What are the common synthetic routes for 3-(Piperidin-4-yl)propan-1-amine hydrochloride?

- Methodological Answer : The compound is typically synthesized via:

- Mannich Reaction : Using paraformaldehyde, piperidine derivatives as the amine component, and ketones (e.g., acetophenones). Yields for analogous compounds range from 87–98% under HCl catalysis .

- Hydrochloride Salt Formation : Free base treatment with HCl in ethanol under reflux, followed by recrystallization (ethanol/diethyl ether). Structural confirmation is achieved via NMR and mass spectrometry .

Q. Which analytical techniques are used to characterize this compound?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface amine functionalization (e.g., ~50% monolayer coverage in polyethylene studies) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for Mannich products) .

- Nuclear Magnetic Resonance (NMR) : Resolves piperidine and propaneamine structural motifs (1H/13C NMR) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation .

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with enzymes like SSAO?

Q. How can researchers resolve discrepancies in purity assessments between surface (XPS) and bulk (HPLC) analytical methods?

- Methodological Answer : Discrepancies arise from surface vs. bulk analysis. For example, XPS may indicate 50% amine coverage on polymer surfaces, while HPLC reports higher bulk purity.

- Mitigation Strategy : Cross-validate using complementary techniques:

- Elemental Analysis : Quantifies nitrogen content to confirm bulk purity.

- Titration : Measures free amine groups in solution .

Q. What strategies optimize reaction yields in its synthesis?

- Methodological Answer :

- Stoichiometry : Use a 1:1.2 molar ratio of amine to ketone to drive reaction completion .

- Temperature : Maintain 60–80°C under reflux for 6–12 hours .

- Catalyst Screening : Compare HCl with p-toluenesulfonic acid (p-TsOH) for improved regioselectivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.